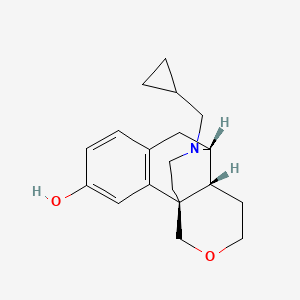

Proxorphan

Description

Historical Context of Morphinan-Derived Chemical Entities in Opioid Receptor Research

The history of opioid receptor research is deeply intertwined with the study of morphinan-derived chemical entities, originating from the isolation of morphine from the opium poppy (Papaver somniferum) by Friedrich Wilhelm Adam Sertürner in 1804. wikipedia.orgwikipedia.orgnih.govnih.govwikidata.org This foundational discovery paved the way for the development of numerous semi-synthetic and synthetic opioids. Over the centuries, medicinal chemistry has continually pursued the aspiration of identifying opioid compounds that retain potent analgesic properties while exhibiting reduced abuse potential and fewer undesirable side effects. wikipedia.orgwikipedia.orgnih.gov This quest has led to the synthesis and investigation of diverse morphinan (B1239233) derivatives, each contributing to a more nuanced understanding of opioid receptor interactions. nih.gov

Rationale for Academic Investigation of Proxorphan’s Pharmacological Profile

The academic investigation into this compound's pharmacological profile is driven by the broader objective of elucidating the complex mechanisms of opioid receptor modulation. Research endeavors aim to identify and characterize compounds that offer unique receptor binding and activation patterns, potentially leading to improved therapeutic strategies. nih.govguidetopharmacology.orgncats.ioguidetopharmacology.orguni.lu this compound, as a compound with a specific mixed opioid receptor activity, presents an opportunity to explore the nuances of κ-opioid receptor (KOR) and μ-opioid receptor (MOR) engagement. Understanding such profiles is critical for advancing the field of pain management and addressing challenges associated with traditional opioid pharmacology.

Overview of this compound’s Classification as an Opioid Receptor Ligand

This compound is classified as an opioid analgesic and antitussive drug within the morphinan chemical family. mims.comwikidoc.orgwikipedia.orgwikiwand.com Its pharmacological action is characterized by preferential partial agonism at the κ-opioid receptor (KOR), coupled with a lesser degree of partial agonism at the μ-opioid receptor (MOR). mims.comwikidoc.orgwikipedia.orgwikiwand.com This dual partial agonism distinguishes this compound within the spectrum of opioid receptor ligands, which can broadly be categorized as agonists, partial agonists, or antagonists based on their affinity and efficacy at specific opioid receptors. wikidata.orgwikipedia.orgthermofisher.comnih.gov

The primary opioid receptors, including mu (μ), kappa (κ), and delta (δ), are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous opioid peptides and exogenous opioid compounds. wikidata.orgwikipedia.orgthermofisher.comnih.govwikipedia.orgwikidata.org The specific interaction of this compound with both KOR and MOR contributes to its unique pharmacological signature, which has been explored in preclinical settings. nih.govnih.govnih.govwikipedia.org

Significance of Preclinical Research on this compound

Preclinical research on this compound is significant as it forms the foundational stage of drug development, allowing for the comprehensive characterization of its pharmacological properties before any potential human testing. wikipedia.orgwikiwand.comnih.govabcam.com These studies are crucial for understanding the compound's efficacy, pharmacokinetics, and mechanism of action in biological systems, typically involving in vitro and in vivo models. wikipedia.orgwikiwand.comnih.govabcam.com

For this compound, preclinical investigations have aimed to delineate its antinociceptive effects and its interaction with opioid receptors. For instance, studies have shown this compound to produce antinociceptive effects in male albino mice in abdominal constriction assays. nih.gov Furthermore, its analgesic actions have been suggested to be mediated primarily through non-mu, likely kappa, receptors, as its dose-response curves were only minimally affected by pretreatment with beta-funaltrexamine, a μ-opioid receptor antagonist. nih.gov this compound has also demonstrated morphine antagonist activity, indicating its complex interaction with opioid systems. nih.govnih.gov Such detailed preclinical findings are essential for building a robust scientific understanding of novel chemical entities like this compound and their potential contributions to biomedical science. wikiwand.comabcam.comwikipedia.org

Table 1: Key Pharmacological Properties of this compound

| Property | Description |

| Chemical Family | Morphinan |

| Primary Receptor Activity | κ-opioid receptor (KOR) partial agonist |

| Secondary Receptor Activity | μ-opioid receptor (MOR) partial agonist |

| Observed Preclinical Effects | Antinociception, Morphine antagonist activity |

| Developmental Status | Never marketed |

Structure

3D Structure

Properties

IUPAC Name |

(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c21-15-4-3-14-9-18-16-5-8-22-12-19(16,17(14)10-15)6-7-20(18)11-13-1-2-13/h3-4,10,13,16,18,21H,1-2,5-9,11-12H2/t16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEITRSTDJBLBU-UHOSZYNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990082 | |

| Record name | Proxorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69815-38-9 | |

| Record name | (4aR,5R,10bS)-13-(Cyclopropylmethyl)-4,4a,5,6-tetrahydro-3H-5,10b-(iminoethano)-1H-naphtho[1,2-c]pyran-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69815-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proxorphan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069815389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROXORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFE8T279QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Development of Proxorphan

Pioneering Synthetic Routes for Proxorphan Elucidation

The initial synthetic pathway for this compound, as detailed in a U.S. patent by Montzka, Matiskella, and Partyka, commences with a key intermediate derived from classical benzomorphan (B1203429) syntheses. wikipedia.orgwikipedia.org

The starting material for this compound's preparation is a ketoester, referred to as "ketoester 1" in the patent literature. This intermediate is obtained through one of the classical benzomorphan synthetic routes, providing the foundational bicyclic structure upon which the morphinan (B1239233) scaffold is subsequently built. wikipedia.orgwikipedia.org

A crucial step in the early synthetic pathway involves a condensation reaction. Specifically, the Horner-Wadsworth-Emmons (HWE) reaction is employed, utilizing the ylide derived from Triethyl phosphonoacetate. This reaction with ketoester 1 yields a diester, designated as "diester 2". wikipedia.orgwikipedia.org The HWE reaction is a powerful tool in organic synthesis for forming carbon-carbon double bonds, particularly α,β-unsaturated esters, ketones, and nitriles. cenmed.com

Following the condensation, catalytic hydrogenation is performed on diester 2. This process is stereoselective, proceeding from the less hindered face of the molecule to furnish the corresponding saturated diester, referred to as "saturated diester 3". wikipedia.orgwikipedia.org Catalytic hydrogenation is a widely used method for reducing unsaturated bonds, often employing metal catalysts like palladium or platinum.

The saturated diester 3 undergoes reductive transformation using Lithium Aluminum Hydride (LiAlH4). This potent reducing agent converts the ester functionalities into hydroxyl groups, yielding a glycol, termed "glycol 4". wikipedia.orgwikipedia.orgfishersci.cawikipedia.org Subsequently, this glycol undergoes an acid-catalyzed internal ether formation, which leads to the cyclization of the pyran ring, forming intermediate "5", a crucial step in establishing the oxamorphinan core of this compound. wikipedia.orgwikipedia.org

The synthesis proceeds with modifications to the nitrogen and oxygen atoms. A Von Braun reaction, typically involving cyanogen (B1215507) bromide (BrCN) or ethyl chloroformate, followed by saponification of the intermediate, leads to the formation of a secondary amine, "2° amine 6". wikipedia.orgwikipedia.orgfishersci.fieasychem.orgwikipedia.org This secondary amine is then subjected to acylation with cyclopropylcarbonyl chloride, yielding an amide, "amide 7". wikipedia.orgfishersci.casigmaaldrich.com Subsequent reduction of this amide with LiAlH4 converts it into the cyclopropylmethyl derivative, "8". wikipedia.org Finally, the O-methyl ether group is cleaved using sodium ethanethiol (B150549) (sodium ethyl mercaptide) to afford the desired this compound, designated as "9". wikipedia.orgwikipedia.orgfishersci.casigmaaldrich.com

Methodological Advancements in this compound Analog Synthesis

While specific methodological advancements for this compound analogs are not extensively detailed in publicly available literature beyond its initial synthesis, the broader field of morphinan analog synthesis has seen significant progress. This compound itself is a morphinan derivative, and advancements in this class often involve strategies to modulate receptor affinity and improve pharmacological profiles. wikipedia.orgwikipedia.orgnih.govoup.comacs.orgwikipedia.org

Research in morphinan chemistry has focused on introducing various substituents at different positions of the morphinan skeleton to explore their impact on opioid receptor interactions. For instance, the development of 14-alkoxymorphinans has been a cornerstone in the search for novel opioid analgesics. nih.gov The introduction of methyl and benzyl (B1604629) groups at position 5 of 14-O-methyloxymorphone has led to potent opioid analgesics with potentially reduced side effects compared to morphine. nih.govacs.org Furthermore, the incorporation of arylalkyl substituents, such as phenylpropoxy at position 14, has resulted in compounds with extremely high antinociceptive potency and enhanced affinity across all three opioid receptor types (μ, κ, and δ). nih.gov

Beyond structural modifications, advancements include exploring strategies to reduce central nervous system (CNS) penetration to minimize centrally-mediated side effects, often by increasing hydrophilicity. nih.gov The development of zwitterionic 6-amino acid conjugates of 14-O-alkyloxymorphones, for example, has aimed to create opioid agonists with limited access to the CNS, thereby targeting peripheral opioid receptors for pain treatment without the typical adverse actions of centrally acting opioids. nih.gov These advancements in morphinan analog synthesis highlight a continuous effort to design safer and more effective opioid compounds by manipulating their chemical structures and receptor interactions. oup.comwikipedia.org

Exploration of Diversified Synthetic Strategies for Morphinan Scaffolds

Morphinan alkaloids, including this compound, are highly valued synthetic targets due to their significant medicinal applications and the challenging nature of their molecular architecture researchgate.netmdpi.comresearchgate.net. Diverse synthetic approaches have been developed for morphinans, often with the aim of refining their pharmacological profiles or addressing issues such as abuse potential researchgate.netmdpi.com.

The synthesis of this compound, as detailed in U.S. patent 4,246,413, typically commences from a ketoester, which can be obtained through classical benzomorphan syntheses wikipedia.org. A key initial step involves the condensation of this ketoester with an ylide derived from triethyl phosphonoacetate, proceeding via a Horner-Wadsworth-Emmons (HWE) reaction to yield a diester wikipedia.org. Subsequent catalytic hydrogenation of this diester leads to a saturated diester wikipedia.org.

Further transformations in the synthetic pathway include the reduction of esters using lithium aluminum hydride (LiAlH₄) to form a glycol wikipedia.org. This glycol then undergoes an acid-catalyzed internal ether formation, which is crucial for establishing the pyran ring within the morphinan structure wikipedia.org. The secondary amine is subsequently formed through a Von Braun reaction utilizing cyanogen bromide (BrCN) or ethyl chloroformate, followed by saponification of the intermediate wikipedia.org. The final steps involve the conversion of this secondary amine to the cyclopropylmethyl derivative through acylation with cyclopropylcarbonyl chloride and subsequent reduction of the resulting amide with LiAlH₄ wikipedia.org. The O-methyl ether is then cleaved using sodium ethanethiol to yield this compound wikipedia.orgthe-eye.eu.

The broader field of morphinan synthesis has seen advancements in asymmetric synthesis, which is vital for producing specific enantiomers researchgate.netnih.gov. Biomimetic chemo-enzymatic strategies have also emerged, demonstrating efficient access to morphinan intermediates like (+)-salutaridine through a combination of organic synthesis and enzymatic transformations researchgate.net. Palladium catalysis, particularly double-Heck cyclization reactions, has been highlighted for its efficiency in constructing two rings and two contiguous stereogenic carbon centers in a single pot, offering an expeditious route to morphinans researchgate.netnih.gov.

Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a pivotal role in the synthesis of complex molecules like this compound, as the specific three-dimensional arrangement of atoms significantly influences biological activity and properties. In the synthesis of this compound, the catalytic hydrogenation step is noted to proceed from the less hindered face, a critical factor that dictates the stereochemical outcome of the resulting saturated diester wikipedia.org. This regioselective and stereoselective hydrogenation is essential for establishing the correct configuration of the morphinan scaffold.

Structural Elucidation and Characterization Methodologies (Focused on Synthetic Products)

The rigorous structural elucidation and characterization of synthetic products, including this compound and its intermediates, are indispensable throughout the drug development pipeline, from early-stage discovery to synthesis optimization and scale-up bruker.com. A combination of advanced analytical techniques is employed to confirm the identity, purity, and stereochemical integrity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural analysis, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule bruker.com. It is routinely utilized to verify the quality of synthesized compounds, determine their three-dimensional structure in solution, and elucidate the structures of intermediates, which can offer insights into reaction mechanisms bruker.comnih.gov. Furthermore, NMR is crucial for identifying unknown impurities that may arise during synthesis bruker.comsemanticscholar.org. Advances in NMR technology, such as microcryoprobe NMR, enable the analysis of extremely small sample quantities, while techniques like Dynamic Nuclear Polarization (DNP) can enhance the signals for long-range heteronuclear correlations, aiding in complex structure elucidation nih.gov.

Mass Spectrometry (MS): Mass spectrometry is frequently coupled with NMR for comprehensive structural characterization bruker.com. It is invaluable for confirming the molecular weight of synthetic products and for providing fragmentation patterns that aid in structural assignment bruker.comuky.edursc.org. Electrospray Ionization Mass Spectrometry (ESI-MS), often combined with collision-induced dissociation (CID) in MS/MS experiments, is a powerful tool for studying fragmentation reactions and elucidating the structures of synthetic and natural products, as well as impurities and degradation products rsc.org. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for the analysis of volatile and thermally stable compounds semanticscholar.org.

X-ray Single Crystal Diffraction: Considered the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state, X-ray crystallography provides unparalleled atomic-level detail bruker.comnih.gov. While it offers the highest level of certainty, its applicability is contingent upon the ability to grow suitable single crystals of the compound nih.gov.

Circular Dichroism (CD): For chiral and optically active synthetic products, Circular Dichroism spectroscopy is employed. CD provides information about the absolute configuration and conformation of molecules, complementing NMR data for the complete stereostructural elucidation of complex compounds nih.gov.

These methodologies, often used in a synergistic manner, ensure the accurate and comprehensive characterization of synthetic this compound and its related compounds, supporting the scientific rigor of chemical synthesis and analog development.

Molecular Pharmacology of Proxorphan: Receptor Interactions and Intracellular Signaling

Opioid Receptor Binding Affinities and Selectivity Profiles

Proxorphan exhibits a preferential binding and activation profile among opioid receptor subtypes, demonstrating a higher affinity for the kappa opioid receptor (KOR) compared to the mu opioid receptor (MOR).

Kappa Opioid Receptor (KOR) Partial Agonism

This compound is primarily recognized as a partial agonist at the κ-opioid receptor (KOR) wikipedia.orgncats.iotargetmol.commedkoo.commedkoo.comtargetmol.com. This preferential agonistic activity at KORs is a defining feature of its molecular pharmacology wikipedia.orgncats.io. Research indicates that this compound functions as a mixed partial KOR/MOR agonist, contributing to its observed antinociceptive effects nih.govresearchgate.net.

Delta Opioid Receptor (DOR) Interactions

Based on available research, direct and explicit evidence detailing this compound's interactions with the delta opioid receptor (DOR) is not clearly established in the provided search results researchgate.netwikidoc.orgresearchgate.netgoogle.comresearchgate.net. While some discussions of opioid pharmacology mention DOR alongside KOR and MOR, specific binding or functional data for this compound at DOR are not consistently reported.

Competitive Ligand Binding Assays in Opioid Receptor Subtype Characterization

Competitive ligand binding assays are fundamental tools used to characterize the binding affinities and selectivity profiles of compounds like this compound for different opioid receptor subtypes researchgate.netresearchgate.netresearchgate.net. These radioligand binding assays allow for the quantitative determination of a compound's affinity for a specific receptor by measuring its ability to displace a known radiolabeled ligand from the receptor researchgate.netresearchgate.netresearchgate.net. This method is crucial for understanding the initial interaction of a drug with its target receptors and for differentiating its selectivity across various receptor subtypes nih.gov.

G Protein Coupling and Signal Transduction Mechanisms

Opioid receptors, including KOR and MOR, are G protein-coupled receptors (GPCRs) that mediate their cellular effects through the activation of intracellular signaling pathways.

Gαi/o Protein Pathway Activation and Inhibition of Adenylate Cyclase

Activation of both κ-opioid receptors (KORs) and μ-opioid receptors (MORs) by agonists, such as this compound, is primarily coupled to the inhibitory G protein Gαi/o researchgate.netresearchgate.netwikiwand.comwikidoc.orgwikipedia.org. This coupling initiates a cascade of intracellular events. A key downstream effect of Gαi/o protein activation is the inhibition of adenylate cyclase wikiwand.comwikidoc.orgwikipedia.org. The enzyme adenylate cyclase is responsible for catalyzing the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). Therefore, its inhibition by Gαi/o proteins leads to a decrease in intracellular cAMP levels, which generally produces an inhibitory effect on neuronal activity wikiwand.comwikidoc.orgwikipedia.org.

Beyond adenylate cyclase inhibition, KOR activation also influences other ion channels, coupling to inward-rectifier potassium channels and N-type calcium ion channels wikiwand.comwikidoc.org. Furthermore, agonist-induced stimulation of KORs, similar to other G protein-coupled receptors, can lead to the activation of mitogen-activated protein kinases (MAPK) pathways, including extracellular signal-regulated kinase, p38 mitogen-activated protein kinases, and c-Jun N-terminal kinases wikiwand.comwikidoc.orgwikipedia.org. The activation of these inhibitory G proteins ultimately triggers a cascade of events that reduce neuronal excitability researchgate.net.

Modulation of Ion Channel Conductance (Potassium and Calcium)

Opioid receptors, including the KOR and MOR with which this compound interacts, are known to modulate ion channel activity. Specifically, activation of κ-opioid receptors is coupled to G proteins of the G_i/G_0 family, which subsequently influence ion channels. KORs are known to couple to inward-rectifier potassium channels and N-type calcium ion channels. uwm.edu.pljpalliativecare.com This coupling typically leads to an inhibitory effect on neuronal excitability. While general mechanisms describe how opioid receptor activation can lead to changes in potassium and calcium conductance, direct, specific research findings detailing this compound's precise modulation of these ion channels are not extensively documented in available literature. One mention in a broader context suggests this compound's involvement with K+ conductance, but specific details or the nature of this modulation are not elaborated. windows.net

Activation of Mitogen-Activated Protein Kinases (MAPK) Cascades

Ligand-Biased Signaling and Functional Selectivity at Opioid Receptors

This compound acts as a mixed partial agonist for both κ- and μ-opioid receptors. wikipedia.orgnih.gov The concept of ligand-biased signaling, also known as functional selectivity, describes how different ligands interacting with the same receptor can preferentially activate distinct downstream signaling pathways. idrblab.netwikipedia.orgresearchgate.netmdpi.combiomolther.org This phenomenon is particularly relevant for GPCRs like opioid receptors, where activation can lead to both G protein-mediated signaling and β-arrestin recruitment. nih.govmdpi.comresearchgate.net G protein-biased agonists are hypothesized to offer therapeutic advantages, such as reduced side effects (e.g., less tolerance for MOR agonists or less sedation and anhedonia for KOR agonists), by favoring the G protein pathway over β-arrestin recruitment. nih.govidrblab.netkoreamed.orgnih.gov While this compound's mixed partial agonism is established, specific data defining its precise ligand-biased signaling profile (i.e., whether it is G-protein biased, β-arrestin biased, or balanced) at either the KOR or MOR is not detailed in the provided information.

Receptor Regulation and Desensitization Mechanisms Induced by this compound (Preclinical Models)

Opioid receptors undergo various regulatory mechanisms, including desensitization, phosphorylation, and internalization, in response to prolonged or repeated agonist exposure. windows.netwikidoc.orgnih.govwikipedia.org These processes are critical for modulating the intensity and duration of receptor signaling and can contribute to phenomena like pharmacological tolerance. windows.netnih.gov Desensitization often involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins, which can uncouple the receptor from G proteins and facilitate internalization. mdpi.combiomolther.org While these general mechanisms are well-characterized for opioid receptors in preclinical models, specific studies detailing the receptor regulation and desensitization mechanisms induced by this compound itself are not found within the provided search results.

Allosteric Modulation Potential of this compound’s Receptor Interactions

Allosteric modulation involves ligands binding to a site on a receptor distinct from the orthosteric (primary) binding site, thereby influencing the receptor's function or its response to an orthosteric ligand. nih.govresearchgate.netnih.govwikipedia.orgscispace.com This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced "fine-tuning" of pharmacological responses compared to orthosteric ligands. researchgate.netscispace.com While the concept of allosteric modulation is recognized in the context of opioid receptors, with examples of allosteric modulators for other opioid receptor subtypes being identified (e.g., BMS-986122 for MOPr and BMS-986187 for DOPr), nih.gov there is no direct evidence or specific research indicating that this compound itself acts as an allosteric modulator or that its receptor interactions involve allosteric mechanisms. scispace.com

Preclinical Pharmacological Characterization of Proxorphan

In Vitro Pharmacological Profiling

In vitro (Latin for "in glass") studies are performed in a controlled laboratory environment outside of a living organism. These assays are fundamental for determining a compound's direct effects on specific biological targets.

Isolated Tissue Preparations (e.g., Guinea-Pig Ileum, Mouse Vas Deferens)

Isolated tissue preparations are classic pharmacological tools used to assess the functional activity of a compound on specific receptors in a complex biological system. nih.govnih.gov For opioid-like compounds, the guinea-pig ileum and mouse vas deferens are standard models. nih.govnih.gov

Guinea-Pig Ileum: This preparation is rich in μ (mu) and κ (kappa) opioid receptors located on the myenteric plexus neurons. nih.govnih.gov Agonist activation of these receptors inhibits the release of acetylcholine, thereby reducing the electrically stimulated contractions of the ileum. nih.gov This assay can determine a compound's potency (EC₅₀) and efficacy as an agonist or its ability to act as an antagonist against known opioids. nih.gov

Mouse Vas Deferens: This tissue primarily contains δ (delta) opioid receptors, though μ and κ receptors are also present. nih.govnih.gov Similar to the guinea-pig ileum, opioid agonists inhibit neurotransmitter release, leading to a reduction in smooth muscle contraction. nih.gov This model is particularly useful for determining a compound's selectivity for the δ-opioid receptor. nih.gov

Interactive Data Table: Hypothetical Data for Proxorphan in Isolated Tissue Preparations

Cell-Based Assays for Receptor Activation and Signal Transduction (e.g., cAMP accumulation, β-arrestin recruitment)

Cell-based assays utilize cultured cells that have been engineered to express a specific receptor of interest. These assays provide a clean, controlled system to study the molecular consequences of receptor activation.

cAMP Accumulation Assay: Many opioid receptors are G protein-coupled receptors (GPCRs) that, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov The cAMP accumulation assay measures this change, quantifying a compound's ability to activate the G protein signaling pathway. nih.govresearchgate.net

β-arrestin Recruitment Assay: In addition to G protein signaling, GPCR activation can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, as well as initiating their own signaling cascades. nih.govnih.govfrontiersin.org Assays like the PathHunter system measure the interaction between the receptor and β-arrestin, providing insight into a compound's potential for inducing tolerance or biased signaling. eurofinsdiscovery.commdpi.com

Receptor Autoradiography and Quantitative Receptor Mapping in Animal Tissues

Receptor autoradiography is a powerful imaging technique used to visualize the distribution and density of receptors in thin slices of tissue, such as the brain. researchgate.netgiffordbioscience.comnih.gov The method involves incubating the tissue section with a radiolabeled ligand that binds specifically to the target receptor. giffordbioscience.com The resulting radioactive signal is captured on film or a phosphor imaging plate, creating a map of receptor locations. giffordbioscience.comindexcopernicus.com By performing competition binding studies with an unlabeled compound like this compound, one can determine its affinity for receptors in various brain regions and identify its potential sites of action. giffordbioscience.comnih.gov

Enzyme Inhibition and Metabolic Stability Studies (e.g., Human Liver Fractions)

These in vitro studies are crucial for predicting a compound's pharmacokinetic profile.

Enzyme Inhibition: This assesses whether a compound inhibits major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. Significant inhibition can lead to drug-drug interactions.

Metabolic Stability: This determines how quickly a compound is metabolized by liver enzymes. bioivt.com The compound is incubated with human liver fractions (microsomes or S9) or hepatocytes, and the rate of its disappearance is measured over time. mercell.comnuvisan.comspringernature.com This data helps predict the compound's in vivo half-life and clearance. nuvisan.comresearchgate.net A compound with very rapid metabolism may have a short duration of action, while one with very slow metabolism could accumulate in the body.

In Vivo Animal Models: Behavioral and Physiological Effects

Antinociceptive Actions and Efficacy in Rodent Models

Antinociceptive assays are used to assess a compound's potential analgesic (pain-relieving) properties. criver.com These models involve applying a noxious (painful) stimulus to the animal and measuring the time it takes for the animal to respond. An effective analgesic will increase this response latency.

Tail-Flick Test: This is a model of acute thermal pain. nih.govneurofit.com A beam of radiant heat is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the heat is measured. nih.govnih.gov

Hot-Plate Test: Another model of thermal pain where the animal is placed on a heated surface, and the latency to a response (e.g., licking a paw or jumping) is recorded. biocytogen.com

Formalin Test: This model assesses persistent pain. An injection of formalin into the paw causes a biphasic pain response (an initial acute phase followed by a longer-lasting inflammatory phase), allowing for the evaluation of a compound's efficacy against different types of pain. biocytogen.com

Interactive Data Table: Hypothetical Data for this compound in Rodent Antinociceptive Models

Effects on Locomotor Activity and Motor Control in Preclinical Models

No publicly available research data specifically investigating the effects of this compound on locomotor activity or motor control in preclinical models were identified.

Investigation of Drug Discrimination Properties and Stimulus Effects in Rodents

There are no specific studies available in the public domain that investigate the drug discrimination properties or stimulus effects of this compound in rodent models.

Modulation of Stress-Induced Behaviors in Animal Models

Information regarding the modulation of stress-induced behaviors by this compound in animal models is not available in the current scientific literature.

Alterations in Neurotransmitter Systems (e.g., Dopamine) in Preclinical Addiction Models

No research was found that specifically examines the effects of this compound on neurotransmitter systems, such as dopamine (B1211576), within the context of preclinical addiction models.

Physiological Effects in Animal Models (e.g., Diuresis, Vasopressin Regulation)

There is no available data from preclinical studies detailing the physiological effects of this compound, including its impact on diuresis or the regulation of vasopressin.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Absorption and Distribution Studies in Animal Models

Specific data from absorption and distribution studies of this compound in any animal models are not publicly available.

Metabolic Pathways and Metabolite Identification in Preclinical Systems

There is currently no specific information available in the scientific literature regarding the metabolic pathways of this compound in any preclinical system. Studies identifying the specific enzymes responsible for its biotransformation (e.g., cytochrome P450 isoenzymes) and the chemical structures of its resulting metabolites have not been published. Without such studies, it is not possible to construct a metabolic map for this compound or to identify its major and minor metabolites.

Excretion Profiles in Animal Models

Similarly, data on the excretion of this compound and its metabolites in animal models are not available. Information regarding the primary routes of elimination (e.g., renal, biliary) and the proportion of the administered dose excreted via each pathway has not been reported. Consequently, the clearance mechanisms and the potential for accumulation of the parent compound or its metabolites are unknown.

Correlation of Preclinical Pharmacokinetics with Pharmacodynamic Responses

While the pharmacodynamic effect of this compound, specifically its antinociceptive properties, has been observed, there is a lack of published data correlating these effects with its pharmacokinetic profile. nih.gov Studies that simultaneously measure the concentration of this compound in plasma or target tissues over time with the intensity and duration of its pharmacological effects are necessary to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This information is crucial for understanding the onset, magnitude, and duration of the drug's action and for predicting its behavior in vivo. The scientific literature does not currently provide this level of detail for this compound.

Structure Activity Relationships Sar of Proxorphan and Morphinan Derivatives

Identification of Key Structural Features for Opioid Receptor Affinity and Efficacy

The morphinan (B1239233) core of ligands forms a salt-bridge interaction with Asp147 through its tertiary amine group, which is a critical pharmacophore for molecules with this skeleton nii.ac.jp. The aromatic ring is typically sandwiched between Met151 and Val300, forming additional lipophilic contacts with Ile296 and His297 nii.ac.jp.

Key structural features influencing opioid receptor affinity and efficacy in morphinan derivatives include modifications at positions 5, 6, 14, and 17 mdpi.comnih.govresearchgate.net. For instance, the 14-hydroxy group can influence the pharmacological profile, with its presence slightly reducing intrinsic in vitro potency in agonists while increasing in vivo potency researchgate.netplos.org. In partial agonists, the 14-hydroxyl group significantly contributes to decreasing efficacy researchgate.netplos.org.

Impact of N-Substituent Modifications on Receptor Selectivity and Intrinsic Activity

The N-substituent at position 17 on the morphinan skeleton plays a significant role in defining the pharmacological activity profile, ranging from agonism to mixed agonism-antagonism to pure antagonism mdpi.comresearchgate.netplos.org.

N-methyl or N-ethyl groups: Generally result in MOR agonists plos.orgnih.gov.

N-allyl or N-cyclopropylmethyl groups: Typically lead to opioid antagonists researchgate.netplos.orgnih.gov. For example, nalorphine (B1233523) (N-allylmorphine) was one of the first compounds recognized as an opioid antagonist mdpi.comresearchgate.netplos.org. Naloxone and naltrexone (B1662487), which have N-allyl and N-cyclopropylmethyl groups respectively, are potent opioid antagonists researchgate.netplos.org.

However, the presence of a 14-O-phenylpropyl substituent can alter this pattern, leading to powerful opioid agonists even with N-substituents like cyclopropylmethyl and allyl, which are usually associated with antagonist properties sciencemadness.org. For example, an N-cyclopropylmethyl derivative with a 14-O-phenylpropyl group showed considerably increased potency in in vivo assays compared to morphine sciencemadness.org. An N-phenethyl moiety at position 17 is often favorable for enhanced affinity and selectivity at the MOR, potent agonism, and antinociceptive action plos.org.

Influence of A/B/C/D Ring System Modifications on Pharmacological Profile

The morphinan skeleton is composed of A-D rings, with the B- and C-rings typically adopting a cis conformation and the C- and D-rings having a trans conformation nii.ac.jp.

Ring A (Aromatic Ring): The phenolic hydroxyl group at C-3 is essential for high activity akjournals.com. Methylation of this hydroxyl group can significantly reduce potency akjournals.com. The position of the phenolic hydroxyl group impacts analgesic potency, with 3-OH > 4-OH >> 1-OH > 2-OH in levorotatory N-methyl morphinans akjournals.com.

Ring C (6-keto and 14-oxygenated modifications): Modifications at positions 5, 6, and 14 on the morphinan skeleton are targeted for drug design mdpi.comnih.govresearchgate.net.

Position 5: Introducing a methyl group at position 5 of 14-O-methyloxymorphone (e.g., to form 14-methoxymetopon) retains high subnanomolar affinity at the MOR while reducing DOP and KOP receptor affinities, increasing MOR selectivity mdpi.com. Methylation at position 5 does not substantially alter MOR agonist activity in vitro and in vivo mdpi.com.

Position 6: The presence of a 6-cyano group in N-methylmorphinans can lead to MOP receptor selective morphinan ligands with high MOP receptor affinity and reduced binding at DOP and KOP receptors mdpi.com. Introduction of heterocyclic ring systems at position 6 can favor antagonism nih.gov.

Position 14: Diverse modifications at position 14 aim to design novel effective opioid analgesics with fewer unwanted effects nih.gov. For instance, substitution of the hydroxyl group at position 14 with a methoxy (B1213986) group (e.g., in 14-O-methyloxymorphone) can retain high subnanomolar affinity at the MOP receptor mdpi.com. Introduction of a C-14 methoxy group in various 6-ketomorphinans can result in compounds with extremely high opioid agonist potencies akjournals.com.

Ring D (Piperidine Ring): The nitrogen atom within the piperidine (B6355638) ring (D-ring) interacts with amino acid residues of the opioid receptors, forming a crucial pharmacophore nih.govnii.ac.jp. Structural transformations around the nitrogen at the 17-position have been less studied due to concerns about disrupting this interaction nih.gov.

Stereoisomerism and Its Role in Receptor Binding and Functional Outcomes

Stereochemistry is fundamentally important in determining the pharmacological selectivity of morphinan derivatives among opioid receptor subtypes (μ, δ, κ, NOP) and for off-target binding mdpi.com.

Enantiomers: Opioid receptors exhibit stereospecific recognition. For example, the μ-opioid receptor (MOR) binds to (−)-morphine, the naturally occurring levorotatory isoform, with high affinity, while the synthetic enantiomer, (+)-morphine, shows minimal receptor binding and lacks analgesic activity oup.com. Similarly, the active isomer of naltrexone is the (-) isomer, while the (+) isomer is inactive at opioid receptors guidetopharmacology.org. Stereoisomers can exhibit distinctly different opioid activity profiles in vivo despite similar in vitro receptor affinities mdpi.com. Manipulation of stereochemistry can be a useful tool for designing domain-specific ligands, as different stereoisomers can bind to different domains of the μ receptor rti.orgingentaconnect.com.

Diastereomers: The influence of stereochemistry at specific positions, such as C9 in 5-(3-hydroxy)phenylmorphans, can significantly impact interaction with opioid receptors, leading to varying potencies and efficacies among diastereomers nih.gov.

Computational Chemistry Approaches in Proxorphan SAR Studies (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry approaches, including molecular docking and molecular dynamics (MD) simulations, are increasingly used to gain insights into the binding modes and interaction mechanisms of morphinan derivatives with opioid receptors mdpi.comnih.govnih.govacs.org.

Molecular Docking: This technique helps in understanding the crucial role of the relative orientation of the ligand in the opioid receptor binding site, which influences the propensity of critical non-covalent interactions required for ligand-receptor interactions and receptor activation nih.govnih.govacs.org. Docking studies can reveal how structurally similar compounds with identical "message" structures but slightly different "address" portions can produce almost opposite functional effects nih.gov.

Molecular Dynamics Simulations: MD simulations provide dynamic insights into ligand-receptor interactions. For instance, MD simulations have been used to study the binding modes and interaction pattern differences related to specific structural features of oxymorphone and its 14-O-methyl and 14-O-benzyl substituted analogues at the MOR mdpi.com. These simulations can point out minor differences in the tendency to form hydrogen bonds by groups like the 4,5α-epoxy group and their effect on receptor conformational changes nih.govacs.org. MD simulations can also compare the efficacy of enantiomers in stabilizing the active state of a receptor and their binding processes, elucidating stereoselective recognition oup.com.

These computational methods, combined with pharmacological work, offer a better understanding of how structural variations influence in vitro binding and in vivo opioid functional profiles mdpi.com. They are valuable for guiding drug design by identifying key structural elements that determine distinct pharmacological profiles nih.govnih.govacs.org.

Mechanistic Insights into Proxorphan’s Biological Activities

Role of KOR Activation in Modulating Neurological Pathways (e.g., Reward Circuitry)

Proxorphan's primary mechanism involves the activation of kappa opioid receptors (KORs), which are G protein-coupled receptors (GPCRs) encoded by the OPRK1 gene. wikipedia.orgwikidata.org KOR activation is intrinsically linked to the regulation of the reward pathway and antinociception. wikidoc.org Unlike mu opioid receptor (MOR) agonists, KOR agonists play a crucial role in modulating the reward system by facilitating the negative feedback of dopamine (B1211576). wikidoc.org

Within key reward centers of the brain, such as the nucleus accumbens (NAc), KOR activation influences dopamine release and enhances its reuptake by the dopamine transporter. wikidoc.org Studies have demonstrated that KOR agonists, including U69593, inhibit dopamine release in the NAc. Furthermore, the primary dopaminergic projection to the NAc, originating from the ventral tegmental area (VTA), is also subject to inhibition by KOR activation. This mechanism underpins the anti-addiction effects observed with KOR agonism, although it can also induce aversive states. wikidoc.org The stress-induced activation of KORs has been shown to alter the valence of drugs, potentially increasing their rewarding properties and leading to a potentiation of reward-seeking behaviors or the reinstatement of drug seeking. wikidata.org

Contributions of MOR Partial Agonism to Observed Pharmacological Effects

In addition to its prominent KOR activity, this compound also functions as a partial agonist at the μ-opioid receptor (MOR). wikipedia.org MORs are predominantly located in the brainstem and medial thalamus and are responsible for a range of effects including supraspinal analgesia, respiratory depression, euphoria, sedation, and decreased gastrointestinal motility. The partial agonism at MORs, as seen with compounds like buprenorphine, is characterized by a "ceiling effect" on the degree of analgesia that can be produced, which can also limit the extent of respiratory depression.

The combined action of KOR partial agonism and MOR partial agonism in this compound may offer significant therapeutic advantages. This dual partial agonism has the potential to mitigate MOR-mediated liabilities, such as respiratory depression. For instance, nalbuphine (B1235481), which is a moderate efficacy MOR partial agonist and a high efficacy KOR partial agonist, exhibits negligible respiratory effects, suggesting that this mixed agonism at MOR/KOR can attenuate MOR-induced respiratory depression.

Interplay Between Kappa and Mu Opioid Receptor Systems in Response to this compound

A defining characteristic of this compound's pharmacology is the intricate interplay between its kappa and mu opioid receptor activities. wikipedia.org The mixed activation of MOR and KOR by compounds like this compound has been suggested to yield potent analgesia while simultaneously reducing adverse effects. Notably, activation of the KOR appears to counteract many of the effects associated with MOR activation, including analgesia, tolerance development, euphoria, and memory regulation. wikidata.org

Research indicates that mixtures of kappa and mu opioids hold therapeutic promise for pain management, particularly when formulated to reduce or eliminate the adverse effects typically associated with each receptor system when activated in isolation. For example, the combination of the KOR agonist U69,693 with the MOR agonist fentanyl produced additive antinociceptive effects without inducing reinforcing behaviors. Similarly, the KOR agonist nalfurafine, when combined with the MOR agonist oxycodone, demonstrated additive antinociceptive effects without causing significant respiratory depression or reinforcing properties. These findings underscore the potential for synergistic analgesic effects through combined KOR and MOR modulation, while simultaneously mitigating the undesirable side effects commonly associated with selective MOR agonism.

Cellular and Subcellular Mechanisms Underlying this compound’s Actions

At the cellular and subcellular levels, this compound's actions are mediated through its interaction with opioid receptors, which are G protein-coupled receptors (GPCRs). wikidata.org Upon ligand binding and activation, GPCRs undergo conformational changes that lead to the dissociation of a portion of the intracellular G protein. This G protein subunit then diffuses within the cell membrane to interact with various intracellular targets, including enzymes and ion channels.

These interactions subsequently lead to alterations in protein phosphorylation, often through the inhibition of cyclic AMP (cAMP) production, which functions as a crucial second messenger within the cell. This inhibition can result in the activation of protein kinases and influence gene transcription proteins. wikidoc.org Specifically, KOR activation by agonists is coupled to the Gᵢ/G₀ protein, which subsequently increases phosphodiesterase activity. This enzymatic action breaks down cAMP, leading to an inhibitory effect within neurons. wikidata.org Furthermore, KORs are known to couple to inward-rectifier potassium channels and N-type calcium ion channels, influencing neuronal excitability. wikidata.org Recent studies have also demonstrated that agonist-induced stimulation of KORs, similar to other GPCRs, can trigger the activation of mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinases, and c-Jun N-terminal kinases. wikidata.org

For MOR activation, the binding of an opioid agonist to the extracellular N-terminus of the receptor initiates the dissociation of guanosine (B1672433) diphosphate (B83284) (GDP) from the Gα subunit, which is then replaced by guanosine triphosphate (GTP). The now active Gα-GTP and the β-γ heterodimer complex proceed to interact with various intracellular signaling pathways. These pathways include phospholipase C, the MAPK pathway, as well as inward-rectifier potassium (IRK)-mediated hyperpolarization mechanisms and calcium channel processes. Consistent stimulation of MORs can also lead to receptor phosphorylation mediated by G-protein receptor kinases (GRKs), followed by the binding of β-arrestins, which can result in receptor desensitization.

Conceptual Therapeutic Research Trajectories Based on Preclinical Findings

Potential for Pain Management as a Mixed Opioid Agonist (Preclinical Rationale)

The potential of Proxorphan in pain management stems from its classification as a mixed opioid agonist. In preclinical models, this compound has demonstrated antinociceptive effects. For instance, studies in male albino mice utilizing the abdominal constriction assay have shown that this compound, acting as a mixed partial KOPr/MOPr agonist, can produce pain-relieving outcomes nih.gov. This approach aligns with strategies in analgesic development that focus on mixed opioid agonists, which aim to target multiple opioid receptors at specific ratios. The rationale behind this strategy is to achieve a balanced therapeutic effect, potentially enhancing analgesia while simultaneously reducing the incidence or severity of side effects and tolerance often associated with selective MOPr agonists nih.gov. This multifaceted interaction with opioid receptors suggests a mechanism that could offer a more favorable therapeutic index for pain relief.

Implications for the Study of Substance Use Disorders

This compound's mixed opioid receptor activity positions it as a compound of interest in the study of substance use disorders, particularly concerning its potential to modulate drug-seeking behaviors and interact with neurobiological systems implicated in addiction.

Preclinical research into substance use disorders frequently employs animal models of opioid self-administration to investigate the reinforcing effects of drugs and the underlying neurobiological mechanisms of addiction nih.govfrontiersin.orgtemple.edu. While direct extensive data on this compound's specific modulation of opioid self-administration is limited in broad public search results, its characterization as an opiate agonist that has been studied in self-administration contexts indicates its relevance to this research area windows.net. The mixed opioid agonist profile of this compound, similar to other compounds like nalbuphine (B1235481) (a mixed κ-opioid receptor agonist and μ-opioid receptor partial antagonist) mims.comwikidata.orgnih.gov, suggests a potential to influence opioid reward pathways. The modulation of self-administration behaviors is a critical aspect of developing interventions for substance use disorders, and compounds with mixed agonism may offer a nuanced approach to altering drug reinforcement.

Stress is a significant precipitant of relapse in individuals with substance use disorders. Preclinical studies have extensively demonstrated the involvement of the κ-opioid receptor (KOR) system in mediating stress-induced relapse to drug-seeking behaviors wikiwand.comwikidoc.orgwikipedia.org. Activation of KORs following stress has been shown to alter the reinforcing properties of drugs, leading to the potentiation of reward behavior or the reinstatement of drug seeking wikiwand.comwikidoc.org. Conversely, KOR antagonists have demonstrated efficacy in preclinical models by blocking negative affective states induced by drug withdrawal and reducing escalated drug intake wikiwand.com. Norbinaltorphimine (nor-BNI), a highly selective KOR inverse agonist/antagonist, exemplifies this, producing antidepressant-like and anxiolytic-like effects in animal models and effectively blocking the effects of κ-opioids wikipedia.org. Given this compound's partial agonism at the KOR, its influence on stress-induced relapse could involve a complex modulation of these pathways, potentially differing from the effects observed with full KOR agonists or antagonists, and warranting further investigation into its specific role in mitigating stress-driven drug-seeking.

Dopaminergic systems, particularly the mesocorticolimbic pathway, play a central role in the neurobiology of addiction, with most addictive drugs increasing dopamine (B1211576) concentrations in their target structures plos.org. The effects of KOR agonism on these dopamine systems are well-documented wikiwand.comwikidoc.org. KOR activation can influence dopamine release and signaling, which are critical for the reinforcing properties of drugs and the development of compulsive drug-seeking behaviors wikiwand.comwikidoc.orgplos.orgnih.gov. For example, norbuprenorphine, a metabolite of buprenorphine, acts as a κ-opioid receptor partial agonist and a full agonist at μ-opioid, δ-opioid, and nociceptin (B549756) receptors, highlighting the intricate interplay within the opioid and dopaminergic systems wikipedia.org. As a partial KOR agonist, this compound would interact with these dopaminergic pathways, potentially modulating dopamine-related reward and motivation circuits in addiction models, which could be a target for therapeutic intervention wikiwand.comwikidoc.org.

Exploring Applications in Mood and Affective Disorders (Preclinical Basis)

The involvement of the KOR system in the pathophysiology of mood and affective disorders, including depression, anxiety, and anhedonia, is increasingly recognized wikiwand.comnih.govopenaccessjournals.comkcl.ac.uk. While KOR agonists can induce dysphoria and aversive states at sufficient doses, KOR antagonists have shown promise by producing antidepressant-like and anxiolytic-like effects in animal models wikiwand.comwikipedia.org. Norbinaltorphimine (nor-BNI), a selective KOR inverse agonist/antagonist, is a prominent example, demonstrating significant antidepressant-like and anxiolytic-like actions in preclinical studies wikipedia.org. Furthermore, compounds with KOR antagonist properties, such as buprenorphine (in combination with samidorphan), are currently under clinical development for the treatment of major depressive disorder and substance use disorders wikiwand.com. This compound's partial agonism at the KOR suggests a nuanced interaction with these systems, potentially offering a distinct modulatory effect on mood and affective states that could be explored for therapeutic applications, distinguishing its profile from either full KOR agonists or antagonists.

Advanced Methodologies and Future Directions in Proxorphan Research

Novel In Vitro Systems for Receptor Pharmacology (e.g., High-Throughput GPCR Screening Platforms)

High-throughput screening (HTS) platforms are crucial for accelerating the discovery of novel ligands and understanding their interactions with G protein-coupled receptors (GPCRs), such as opioid receptors. These platforms enable the rapid evaluation of large chemical libraries against specific receptor targets, providing insights into binding affinity, potency, and functional selectivity. For Proxorphan, such systems can be employed to precisely quantify its partial agonism at KOR and MOR, and to identify potential off-target activities.

Advanced in vitro systems also focus on dissecting the downstream signaling pathways activated by opioid receptor ligands. Opioid receptors, including MOR and KOR, activate intracellular pertussis toxin-sensitive heterotrimeric Gi/o proteins, which then dissociate into Gαi/o and Gβγ subunits to initiate downstream signaling. frontiersin.org Ligand-induced signal changes, such as cAMP activation or β-arrestin recruitment, are critical readouts in these assays. acs.orgmdpi.com For instance, biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is a key area of research for developing safer opioids. nih.govnih.gov this compound's profile can be further characterized in these systems to determine if it exhibits any signaling bias.

Advanced Preclinical Animal Models for Behavioral and Neurochemical Studies

Preclinical animal models are indispensable for evaluating the behavioral and neurochemical effects of compounds like this compound in a living system, bridging the gap between in vitro findings and potential clinical applications. These models are designed to assess various aspects, including antinociception, abuse liability, tolerance, and dependence. mdpi.com

This compound has demonstrated antinociceptive effects in male albino mice using the abdominal constriction assay. nih.govgoogle.com Further studies in advanced preclinical models could explore its efficacy in different pain modalities (e.g., neuropathic, inflammatory pain) and compare its antinociceptive profile to known opioid analgesics. nih.gov

Neurochemical studies in animal models can investigate the impact of this compound on neurotransmitter systems, particularly dopamine (B1211576) release in reward centers like the nucleus accumbens, which is regulated by KOR activation. nih.govwikidoc.org Understanding these neurochemical changes can provide insights into its potential for abuse liability and its effects on mood and stress. For example, KOR activation is known to regulate dopamine release and increase uptake by the dopamine transporter, a mechanism implicated in the anti-addiction effects of KOR agonism, though it can also induce aversive effects. nih.gov

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate this compound’s Effects

Omics technologies offer a comprehensive approach to understand the global biological responses to drug exposure, providing a deeper insight into this compound's mechanism of action beyond receptor binding.

Genomics: Studying changes in gene expression patterns (transcriptomics) in response to this compound can reveal the cellular pathways and networks it modulates. This could involve identifying genes whose expression is upregulated or downregulated in specific brain regions or cell types after this compound administration, shedding light on its long-term effects and potential therapeutic or adverse outcomes.

Proteomics: Analyzing the protein profiles (proteomics) can identify specific proteins whose expression or post-translational modification is altered by this compound. This can help in understanding the direct and indirect protein targets and the signaling cascades involved in its pharmacological effects.

Metabolomics: Investigating the metabolic changes (metabolomics) induced by this compound can provide insights into its impact on cellular metabolism and identify novel biomarkers of its activity. This approach can reveal how this compound influences various metabolic pathways, contributing to a more holistic understanding of its systemic effects.

The integration of these omics data can help in constructing a systems-level view of this compound's effects, potentially uncovering novel biological targets or pathways that were not previously associated with opioid receptor modulation.

Computational and Artificial Intelligence Approaches in Drug Discovery for Morphinans

Virtual Screening: AI-driven virtual screening can rapidly sift through vast chemical libraries to identify compounds with predicted binding affinities and desired pharmacological properties at opioid receptors, potentially uncovering new scaffolds inspired by this compound's structure. acs.orgmdpi.com

Molecular Dynamics Simulations: These simulations can provide atomistic descriptions of ligand-receptor interactions, elucidating the subtle conformational changes induced by this compound binding to KOR and MOR. plos.orgnih.gov This detailed understanding of binding modes is crucial for rational drug design.

Machine Learning and Deep Learning: AI algorithms can learn patterns and relationships between chemical structures and biological activities, enabling the prediction of molecular properties (e.g., solubility, bioavailability, toxicity) and the optimization of drug design. mdpi.com This can guide the synthesis of new morphinan (B1239233) derivatives with improved profiles.

De Novo Design: AI can be used to generate novel molecular structures with desired properties, potentially leading to the discovery of next-generation KOR/MOR modulators that overcome the limitations of existing opioids.

Design of Next-Generation KOR/MOR Modulators Inspired by this compound’s Profile

This compound's preferential activity as a KOR partial agonist and MOR partial agonist makes it an interesting lead compound for designing novel opioid receptor modulators. wikipedia.org The goal is to develop compounds that retain the beneficial analgesic effects while minimizing undesirable side effects such as addiction potential, respiratory depression, and dysphoria. nih.govnih.govoup.comthermofisher.com

Strategies for designing next-generation modulators include:

Biased Agonism: Developing KOR and MOR agonists that preferentially activate the G-protein pathway over the β-arrestin pathway is a key strategy to reduce side effects. nih.govacs.orgnih.gov this compound's profile can serve as a template for designing compounds with optimized bias.

Bitopic Ligands: These ligands interact with multiple sites on a receptor simultaneously, allowing for more effective and narrowly modulated receptor behavior. thermofisher.com This approach could be explored to fine-tune this compound's activity at KOR and MOR.

Peripherally Restricted Agonists: Designing KOR agonists that act primarily in the periphery, thereby avoiding central nervous system (CNS) mediated side effects, is another promising avenue. nih.govwikidoc.org

Mixed Opioid Agonists: Developing compounds that target multiple opioid receptors at specific ratios to balance side-effect profiles and reduce tolerance. nih.gov this compound's mixed KOR/MOR activity provides a foundation for this strategy.

The rational design of such compounds relies heavily on structural insights into opioid receptors, often gained through techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography, which visualize ligand-receptor interactions at high resolution. nih.govthermofisher.comnih.govosti.govfrontiersin.org

Identification of Novel Biological Targets and Pathways Modulated by this compound

While this compound is known to modulate KOR and MOR, advanced research aims to identify any novel or unexpected biological targets and pathways it may influence. This involves:

Off-target Profiling: Comprehensive screening against a broad panel of receptors, enzymes, and ion channels can reveal any off-target activities that contribute to its pharmacological profile or potential side effects.

Systems Pharmacology: This approach integrates computational modeling with experimental data to understand how this compound interacts with complex biological systems, identifying emergent properties and network-level effects that might not be apparent from single-target studies.

Investigation of Receptor Heterodimers: Emerging evidence suggests that opioid receptors can form heterodimers with other opioid or non-opioid receptors, leading to distinct pharmacological properties. frontiersin.org Research into this compound's interaction with such heterodimers could uncover novel therapeutic avenues.

Collaborative Research Endeavors and Data Sharing in Opioid Receptor Ligand Research

Collaborative research and open data sharing are increasingly recognized as critical for accelerating scientific discovery, particularly in complex areas like opioid receptor ligand research. opioiddata.orgnih.govnih.gov The opioid crisis underscores the need for synergistic approaches to develop new therapeutic options. nih.gov

Key aspects of collaborative research and data sharing include:

Interdisciplinary Partnerships: Fostering collaborations between medicinal chemists, pharmacologists, neuroscientists, computational biologists, and clinicians is essential for a holistic approach to drug discovery and development. uibk.ac.at

Open Science Initiatives: Promoting open access to research publications and maximal data sharing allows different researchers and machines to access, combine, and analyze datasets, increasing statistical power and uncovering patterns in disparate data. opioiddata.orgnih.gov Projects like the HEAL (Helping to End Addiction Long-term) Initiative and the Opioid Data Lab exemplify efforts to make research data and tools openly available. opioiddata.orgnih.gov

Standardized Data Collection and Reporting: Establishing common data elements (CDEs) and standardized reporting practices facilitates data integration and comparability across studies, which is vital for large-scale analyses and meta-analyses. springermedizin.denam.edumn.gov

Public-Private Partnerships: Collaborations between academic institutions, government agencies (e.g., NIH, CDC), and pharmaceutical companies can leverage diverse expertise and resources to accelerate the translation of research findings into new treatments. nih.gov

These collaborative efforts aim to build capacity for innovative research, promote best practices, and ensure that scientific findings are accessible and actionable to address public health challenges related to pain and opioid use. nih.govox.ac.ukct.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Proxorphan, and how do they influence experimental design in preclinical studies?

- Methodological Answer : Begin with characterization using techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm molecular structure and purity. Solubility, stability under varying pH/temperature, and partition coefficients (logP) should be determined to guide in vitro and in vivo assay conditions. Reference standardized protocols from journals like the Beilstein Journal of Organic Chemistry for compound preparation and validation .

- Data Consideration : Cross-reference CAS registry data (15686-83-6) for consistency with existing literature .

Q. How can researchers address contradictions in reported pharmacological profiles of this compound across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias, variability in dosing, or model systems . Compare methodologies (e.g., receptor-binding assays vs. functional in vivo tests) and apply meta-analytical tools to resolve discrepancies. Ensure statistical methods (e.g., ANOVA, regression models) are clearly reported .

Advanced Research Questions

Q. What strategies are recommended for designing dose-response studies to evaluate this compound’s opioid receptor selectivity?

- Methodological Answer :

Model Selection : Use in vitro assays (e.g., CHO cells transfected with μ, δ, or κ opioid receptors) to measure receptor affinity (Ki values) via competitive binding assays.

Dose Range : Apply the Hill equation to determine EC50 values, ensuring coverage of subthreshold to maximal effect doses.

Controls : Include reference ligands (e.g., DAMGO for μ receptors) and negative controls to validate assay specificity.

- Reference ICH guidelines for preclinical study reproducibility and ethical considerations .

Q. How can researchers optimize the synthesis of this compound derivatives to minimize off-target effects while maintaining therapeutic efficacy?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Modify functional groups (e.g., N-substituents) and assess changes using molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity.

- Toxicological Profiling : Use ATSDR frameworks to evaluate metabolite toxicity and prioritize derivatives with lower predicted adverse effects .

- Validation : Validate in silico predictions with in vitro cytotoxicity assays (e.g., MTT assay on hepatocyte cell lines).

Q. What statistical approaches are most robust for analyzing longitudinal behavioral data in this compound addiction studies?

- Methodological Answer :

- Mixed-Effects Models : Account for individual variability and repeated measurements in animal or human behavioral data.

- Power Analysis : Predefine sample sizes using tools like G*Power to ensure sufficient statistical power.

- Ethical Compliance : Align with NIH guidelines for human subject research, including informed consent and IRB approvals .

Data Management and Reproducibility

Q. How should researchers manage conflicting data on this compound’s half-life across pharmacokinetic studies?

- Methodological Answer :

- Data Harmonization : Use standardized units (e.g., ng/mL for plasma concentrations) and adjust for interspecies differences (e.g., allometric scaling).

- Sensitivity Analysis : Test assumptions (e.g., elimination rate constants) using Monte Carlo simulations.

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What protocols ensure reproducibility in this compound’s in vivo efficacy studies?

- Methodological Answer :

- Detailed Reporting : Adhere to ARRIVE guidelines for animal studies, including strain, sex, and housing conditions.

- Blinding : Implement double-blind protocols for drug administration and outcome assessment.

- Replication : Encourage multi-lab validation through open-science platforms.

Literature Review and Knowledge Gaps

Q. How can scoping reviews identify understudied applications of this compound in neuropathic pain management?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "this compound AND neuropathic pain NOT cancer") across PubMed, Embase, and Cochrane Library.

- Gap Analysis : Map studies by outcome (e.g., pain threshold, adverse events) and highlight discrepancies using PRISMA-ScR frameworks .

Ethical and Regulatory Considerations

Q. What are the key ethical challenges in transitioning this compound from preclinical to clinical trials?

- Methodological Answer :

- Risk-Benefit Analysis : Use GRADE criteria to evaluate preclinical evidence quality.

- Regulatory Compliance : Align with FDA/EMA Phase I trial requirements, including IND applications and DSMB oversight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.